2-(4-Methoxyphenyl)isoindolin-1-one

Antiviral Enterovirus A71 Isoindolin-1-one

2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9) is an N-aryl-substituted isoindolin-1-one derivative with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol. The compound is classified within the 2-aryl-isoindolin-1-one chemotype, which has been identified as a promising scaffold for antiviral drug discovery, particularly against Enterovirus A71 (EV-A71).

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 4778-82-9
Cat. No. B073734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)isoindolin-1-one
CAS4778-82-9
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3
InChIKeyXZCRJQBSQFTGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9): Core Properties and Scientific Positioning


2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9) is an N-aryl-substituted isoindolin-1-one derivative with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol . The compound is classified within the 2-aryl-isoindolin-1-one chemotype, which has been identified as a promising scaffold for antiviral drug discovery, particularly against Enterovirus A71 (EV-A71) [1]. It possesses a logP of approximately 2.52 and is commercially available with purity specifications ranging from 95% to 97% from multiple suppliers .

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9): Evidence of Functional Non-Interchangeability


The 2-aryl-isoindolin-1-one chemotype exhibits steep and position-sensitive structure–activity relationships (SAR) that preclude simple analog substitution. The para-methoxy substituent on the N-phenyl ring of 2-(4-methoxyphenyl)isoindolin-1-one (compound A7) occupies a specific steric and electronic niche: bulkier para-substituents such as biphenyl (A6) abolish antiviral activity entirely, while the introduction of a meta-substituent (as in 3,4-dichlorophenyl A5) increases cytotoxicity and reduces selectivity [1]. Furthermore, modifications to the isoindolin-1-one core at the C5 versus C6 position yield divergent potency outcomes when the 4-methoxyphenyl group is held constant, demonstrating that the A7 scaffold possesses a unique functional topology that cannot be replicated by casual analog substitution [1]. The reference standard pirodavir, while more potent in absolute EC₅₀ terms, shows inferior selectivity indices compared to optimized members of this series and belongs to an entirely different chemotype, making it unsuitable as a functional substitute [1].

2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9): Quantitative Differential Evidence for Scientific Selection


Antiviral Screening Hit Qualification: EC₅₀ Below 10 µM Against Four EV-A71 Clinical Isolates

In a systematic in vitro screen of 24 synthetic 2-aryl-isoindolin-1-one compounds, 2-(4-methoxyphenyl)isoindolin-1-one (compound A7) was one of only 10 compounds that demonstrated significant antiviral activity, defined as an EC₅₀ below 10 µM, across all four EV-A71 clinical isolates tested (H, BrCr, Shenzhen98, Jiangsu52) [1]. The remaining 14 compounds in the library failed to reach this potency threshold against at least one of the four strains. Compound A7 was specifically listed among the active subset (A1–A5, A7, 4, 6, B1, and D3) with acceptable selectivity index (SI) values [1]. This places A7 in the top 42% of the screening library, confirming its suitability as a validated hit compound for further optimization.

Antiviral Enterovirus A71 Isoindolin-1-one

Para-Methoxy Substituent SAR: Balanced Potency with Retained Selectivity Compared to Halogen Analogs

Structure–activity relationship analysis conducted within a single study directly compared the 4-methoxyphenyl derivative (A7) against the 4-chlorophenyl (A3) and 4-bromophenyl (A4) analogs. While A3 and A4 achieved EC₅₀ values in the range of 1.23–1.76 µM with selectivity indices (SI) of 98–199 across four EV-A71 strains, the 4-methoxyphenyl substitution (A7) did not markedly alter antiviral potency relative to the halogen series, but importantly also did not introduce the elevated cytotoxicity observed with multi-substituted phenyl analogs such as A8 [1]. The paper explicitly notes that the increased cytotoxicity of A8 is observed 'as compared to A7, which has a single substituent at the para-position' [1]. This demonstrates that A7 maintains a favorable cytotoxicity profile while providing a distinct electronic environment (electron-donating methoxy vs. electron-withdrawing halogens) that may engage different target interactions.

Structure-Activity Relationship Lipophilicity Antiviral

C6-Amino Derivatization Pathway: A7 as the Preferred Parent Scaffold for Potency Enhancement

Within the same study, compound A7 served as the direct baseline for evaluating the effect of amino substitution on the isoindolin-1-one core. The introduction of an amino group at the C6-position of the isoindolin-1-one ring (compound 4, 6-amino-2-(4-methoxyphenyl)isoindolin-1-one) led to a slight increase in antiviral activity compared to A7 [1]. Conversely, the same amino substitution at the C5-position (compound 5) resulted in decreased activity relative to A7 [1]. Further, the C6-alkylamino derivative B1 (6-propylamino-2-(4-methoxyphenyl)isoindolin-1-one) demonstrated dramatically increased potency over A7, illustrating the role of the NH group at the C6-position in enhancing antiviral activity [1]. This SAR was position-specific: the analogous C5-alkylamino compound B3 was markedly less active than B1.

Scaffold Optimization C6-Amino Substitution Antiviral

High-Yield Solvent-Free Synthesis Method: 96.61% Yield and 99.13% Purity via Thermal Cyclization

A patent (CN110498759) describes a solvent-free, catalyst-free thermal cyclization method for 2-(4-methoxyphenyl)isoindolin-1-one that achieves a 96.61% yield and 99.13% purity after recrystallization . The reaction proceeds by heating methyl 2-bromomethylbenzoate with p-methoxyaniline at 140 °C for 2 hours, followed by ethyl acetate recrystallization . This contrasts markedly with the copper-catalyzed Ullmann-type coupling method reported in the antiviral study (general procedure A), which afforded A7 in only 53% yield [1]. The 1.8-fold yield improvement and the avoidance of metal catalysts and organic solvents make the patented route more attractive for scale-up and for applications where metal contamination must be minimized.

Synthetic Chemistry Scalable Synthesis Process Chemistry

Validated Application Scenarios for 2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9) Based on Quantitative Evidence


EV-A71 Antiviral Hit-to-Lead Optimization Using A7 as the C6-Modification Scaffold

Based on the direct SAR evidence that C6-amino and C6-alkylamino substitutions on the A7 scaffold enhance antiviral potency against EV-A71, medicinal chemistry teams should procure A7 as the starting material for focused library synthesis targeting the C6-position. The para-methoxy group on the N-phenyl ring is the proven optimal partner for C6 modifications, and the established baseline activity of A7 (EC₅₀ < 10 µM across four clinical isolates) provides a reliable reference point for evaluating new analogs [1].

Electron-Rich Para-Substituted Probe for Target Engagement Studies

When the research objective requires a hydrogen-bond acceptor at the para-position of the N-phenyl ring (as opposed to the halogen bond donors in A3/A4), A7 is the appropriate choice. The SAR study confirmed that the 4-methoxy group maintains antiviral activity without the cytotoxicity increase associated with multi-substituted analogs, making A7 suitable for cellular target engagement assays where minimizing off-target cytotoxicity is critical [1].

Scalable Synthesis Process Development Leveraging the High-Yield Thermal Route

For process chemistry groups requiring multi-gram quantities of 2-(4-methoxyphenyl)isoindolin-1-one, the solvent-free thermal cyclization method (96.61% yield, 99.13% purity) described in patent CN110498759 offers a metal-free, operationally simple route that avoids the cost and purification burden of copper-catalyzed methods [1]. This route is directly applicable to kilogram-scale production for advanced lead optimization or pre-clinical toxicology studies [1].

In-Class Comparator for Isoindolin-1-One Antiviral SAR Studies

A7 serves as a critical in-class reference compound for any research program studying the antiviral SAR of 2-aryl-isoindolin-1-ones. Its well-defined position within the activity landscape—active but not maximally potent, with a single para-substituent and no core modifications—makes it the ideal baseline against which to measure the impact of both N-phenyl substituent changes and isoindolin-1-one core functionalization [1]. Procurement of A7 alongside its C6-amino derivative (compound 4) and the halogen analogs (A3, A4) enables systematic SAR exploration with internally consistent comparator data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)isoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.